molecular formula C28H18N2O6 B1632078 4E1RCat

4E1RCat

Cat. No.: B1632078
M. Wt: 478.5 g/mol
InChI Key: BBQRBOIMSKMFFO-LTGZKZEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4E1RCat involves a multi-step process. The key steps include the formation of the pyrrole ring and the subsequent attachment of the furan and nitrophenyl groups. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is usually synthesized in batch reactors, and the final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4E1RCat undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

4E1RCat has a wide range of scientific research applications:

Mechanism of Action

4E1RCat exerts its effects by binding to eukaryotic initiation factor 4E, thereby preventing its interaction with eukaryotic initiation factor 4G. This inhibition disrupts the formation of the eukaryotic initiation factor 4F complex, which is essential for the recruitment of ribosomes to messenger RNA templates during protein synthesis. By blocking this process, this compound effectively reduces the synthesis of proteins that are crucial for cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4E1RCat is unique in its specific inhibition of the eukaryotic initiation factor 4E-eukaryotic initiation factor 4G interaction, making it a valuable tool for studying cap-dependent translation. Its ability to selectively target this interaction without affecting other pathways provides a distinct advantage in research and therapeutic applications .

Properties

Molecular Formula

C28H18N2O6

Molecular Weight

478.5 g/mol

IUPAC Name

4-[(3E)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid

InChI

InChI=1S/C28H18N2O6/c31-27-21(16-24-14-15-26(36-24)19-6-12-23(13-7-19)30(34)35)17-25(18-4-2-1-3-5-18)29(27)22-10-8-20(9-11-22)28(32)33/h1-17H,(H,32,33)/b21-16+

InChI Key

BBQRBOIMSKMFFO-LTGZKZEYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/C(=O)N2C5=CC=C(C=C5)C(=O)O

SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2C5=CC=C(C=C5)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2C5=CC=C(C=C5)C(=O)O

Origin of Product

United States

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